1H-Indazol-3-ol, 1-veratryl-
Description
Historical Development and Significance of Indazole Heterocycles in Organic Chemistry
The journey of indazole chemistry began in the late 19th century, with early synthetic methods laying the groundwork for a vast and diverse field of study. researchgate.net Initial synthetic routes often involved intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. nih.gov Over the decades, more sophisticated and efficient synthetic strategies have been developed, including metal-catalyzed cross-coupling reactions and multicomponent reactions, which have significantly expanded the accessible chemical space of indazole derivatives. researchgate.netnih.gov
The significance of indazoles in organic chemistry stems from their utility as building blocks in the synthesis of more complex molecules and their inherent biological properties. The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for various chemical modifications, influencing the electronic properties and three-dimensional structure of the resulting compounds. nih.gov This chemical tractability has made indazoles a privileged scaffold in the development of new pharmaceuticals.
Overview of the 1H-Indazol-3-ol Scaffold in Contemporary Medicinal Chemistry Research
The 1H-Indazol-3-ol core is a prominent feature in many biologically active molecules. This scaffold can be considered a cyclic analog of an N-aryl hydroxamic acid, a known pharmacophore. The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions in metalloenzymes.
In contemporary medicinal chemistry, derivatives of the 1H-Indazol-3-ol scaffold are investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, antimicrobial compounds, and anticancer therapeutics. nih.govontosight.airsc.org Research has shown that substitution at the N1 position of the indazole ring is a key determinant of biological activity, influencing the compound's affinity and selectivity for its molecular targets. nih.govrsc.orgnih.gov
| Derivative of 1H-Indazol-3-ol | Therapeutic Area of Investigation | Reference |
| 1-(m-chlorobenzyl)-1H-Indazol-3-ol | Anti-inflammatory, Antimicrobial, Anticancer | ontosight.ai |
| 1-benzyl-1H-indazol-3-ol | Precursor for various derivatives | nih.gov |
Contextualization of the 1-veratryl- Moiety within Substituted Indazole Derivatives
In the context of indazole derivatives, the introduction of a veratryl group at the N1 position is anticipated to modulate the compound's biological profile. While specific research on 1H-Indazol-3-ol, 1-veratryl- is limited, studies on structurally related compounds with dimethoxy-substituted phenyl rings at various positions on the indazole core have shown promising results in areas such as anticancer and antiprotozoal research. nih.govresearchgate.net The veratryl group itself is a component of various natural products and has been incorporated into synthetic compounds to enhance their therapeutic potential. wikipedia.org
Tautomeric Considerations within the Indazole System: 1H-, 2H-, and 3H-Indazole Equilibria
A fundamental aspect of indazole chemistry is the phenomenon of tautomerism. Indazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. The most common tautomers are the 1H-indazole and 2H-indazole forms. The 3H-indazole form is generally less stable and therefore less common.
The equilibrium between these tautomers is influenced by factors such as the nature and position of substituents on the ring, the solvent, and the physical state (solid, liquid, or gas). In most cases, the 1H-tautomer is the more thermodynamically stable form. The specific tautomeric form of an indazole derivative can have a significant impact on its chemical reactivity and, crucially, its biological activity, as the different forms present distinct three-dimensional shapes and hydrogen bonding patterns for interaction with biological targets.
| Tautomer | Relative Stability | Key Feature |
| 1H-Indazole | Generally more stable | Proton on N1 |
| 2H-Indazole | Generally less stable | Proton on N2 |
| 3H-Indazole | Least stable | Proton on C3 (less common) |
Properties
CAS No. |
1229-97-6 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-13-6-4-3-5-12(13)16(19)17-18/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
XHCGLUVJQPPZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indazol 3 Ol, 1 Veratryl and Its Derivatives
Multi-Step Synthetic Routes to the Core Indazole Ring System
The formation of the foundational indazole ring is a critical first stage in the synthesis of 1H-Indazol-3-ol, 1-veratryl-. Various classical and modern synthetic strategies have been developed to construct this bicyclic heteroaromatic system, often starting from readily available substituted benzene (B151609) derivatives. These methods are designed to be robust and adaptable to allow for the introduction of various functionalities on the benzene ring, which can be crucial for the final properties of the target molecule.
Cyclization Reactions of Precursors for Indazole Formation
A cornerstone of indazole synthesis involves the cyclization of appropriately substituted phenyl precursors. A common and effective strategy is the intramolecular cyclization of o-halobenzaldehydes or o-haloketones with hydrazine (B178648) derivatives. nih.govacs.orgacs.org For instance, the reaction of 2-fluorobenzaldehydes with hydrazine hydrate (B1144303) can lead to the formation of the indazole ring system. nih.govacs.orgacs.org This method is advantageous due to the commercial availability of a wide range of substituted fluorobenzaldehydes.
Another powerful approach involves the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. The subsequent reaction with a diazo compound, also generated in situ from precursors like N-tosylhydrazones, affords the indazole ring. organic-chemistry.org This methodology offers a versatile route to a variety of substituted indazoles under mild conditions. organic-chemistry.org
Furthermore, oxidative C-H amination presents a modern and efficient route to 1H-indazoles. Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be effective for constructing 3-substituted indazoles. nih.gov This method is particularly useful for synthesizing indazoles that are challenging to prepare via other C-H amination techniques. nih.gov
| Precursor Type | Reagents and Conditions | Product | Reference |
| o-Fluorobenzaldehydes | Hydrazine hydrate, heat | 1H-Indazoles | nih.govacs.orgacs.org |
| o-(Trimethylsilyl)aryl triflates and N-Tosylhydrazones | CsF or TBAF, room temperature | 3-Substituted 1H-indazoles | organic-chemistry.org |
| Arylhydrazones | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C | 3-Substituted 1H-indazoles | nih.gov |
Condensation Reactions Involving Hydrazines and Benzaldehydes
The condensation of hydrazines with substituted benzaldehydes is a fundamental and widely used method for constructing the indazole core. nih.govacs.org A notable example is the reaction between o-fluorobenzaldehydes and hydrazine, which proceeds through a nucleophilic aromatic substitution followed by cyclization. nih.govacs.org To circumvent potential side reactions like the Wolf-Kishner reduction, which can occur with direct aldehyde condensation, the use of O-methyloximes of the benzaldehydes has been developed as a practical alternative. nih.govacs.orgresearchgate.net The E-isomers of these oximes react efficiently with hydrazine to yield the desired indazoles, while the Z-isomers may lead to the formation of 3-aminoindazoles. nih.govacs.org
This method has been shown to be effective for a range of substituted o-fluorobenzaldehydes, providing good to high yields of the corresponding indazoles. acs.org The reaction conditions are typically mild, making it a suitable process for larger-scale synthesis. acs.org
| Benzaldehyde Derivative | Hydrazine Type | Key Feature | Yield | Reference |
| o-Fluorobenzaldehyde | Hydrazine hydrate | Direct condensation | Moderate | acs.org |
| O-Methyloxime of o-fluorobenzaldehyde (E-isomer) | Hydrazine hydrate | Avoids Wolf-Kishner reduction | High (70-85%) | nih.govacs.org |
Oxidative Benzannulation Approaches to 1H-Indazoles
Oxidative benzannulation provides an alternative and powerful strategy for the synthesis of the 1H-indazole ring system. These methods often involve the formation of a new N-N bond through an oxidative cyclization process. For instance, a silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been developed for the synthesis of various 3-substituted 1H-indazoles. nih.gov This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the aryl ring. nih.gov The proposed mechanism involves a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov
Stereoselective and Regioselective Introduction of the Veratryl Moiety and Related Substituents
Once the indazole core is established, the next critical step is the introduction of the veratryl group (3,4-dimethoxybenzyl group) at the N-1 position. The regioselectivity of this alkylation is paramount, as alkylation can also occur at the N-2 position, leading to a mixture of isomers.
N-Alkylation and Acylation Strategies at Indazole Nitrogen
The N-alkylation of indazoles is a common method for introducing substituents like the veratryl group. organic-chemistry.org However, controlling the regioselectivity between the N-1 and N-2 positions can be challenging. beilstein-journals.org The choice of base, solvent, and the nature of the electrophile can significantly influence the N-1/N-2 ratio. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for certain substituted indazoles. nih.govnih.gov The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the alkylation. researchgate.netresearchgate.net For example, bulky substituents at the C-7 position can sterically hinder N-1 alkylation, favoring the N-2 product. Conversely, electron-withdrawing groups at certain positions can influence the acidity of the N-H protons and thus the site of deprotonation and subsequent alkylation. researchgate.net
To achieve the desired 1-veratryl-1H-indazol-3-ol, the indazole-3-ol core would be reacted with a veratryl halide (e.g., veratryl chloride or bromide) in the presence of a suitable base. Optimization of the reaction conditions is often necessary to maximize the yield of the desired N-1 isomer.
| Indazole Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |
| Substituted 1H-Indazole | Veratryl Halide | NaH / THF | N-1 Veratryl Indazole | nih.govnih.gov |
| 7-Substituted Indazole | Alkyl Halide | Various | N-2 Alkyl Indazole (often favored) | researchgate.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the functionalization of the indazole ring, including the introduction of aryl, vinyl, and alkynyl substituents. chemicalbook.comresearchgate.net These reactions typically involve the coupling of a halo-indazole (e.g., bromo- or iodo-indazole) with an organoboron or organotin reagent in the presence of a palladium catalyst and a base. researchgate.netnih.gov
For the synthesis of derivatives of 1H-Indazol-3-ol, 1-veratryl-, a pre-functionalized 1-veratryl-1H-indazol-3-ol bearing a halogen at a specific position on the benzene ring can be used as the starting material. For example, a 5-bromo-1-veratryl-1H-indazol-3-ol could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the C-5 position. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmdpi.com
The Suzuki-Miyaura coupling is often favored due to the stability and low toxicity of the boronic acid reagents. mdpi.com These reactions have been successfully applied to functionalize various positions of the indazole ring, demonstrating their versatility in creating a diverse library of derivatives. researchgate.netacs.org
| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 5-Bromo-1-veratryl-1H-indazol-3-ol | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-1-veratryl-1H-indazol-3-ol | nih.gov |
| 3-Iodo-1H-indazole | Organoboronic acid | Palladium complex with imidazolium (B1220033) ionic liquid | 3-Substituted-1H-indazole | mdpi.com |
| 4-Iodoindazole | Aryl-, vinyl-, or alkynylstannane | Palladium catalyst | 4-Substituted indazole | researchgate.net |
Nitrosation of Indoles as a Pathway to 3-Substituted Indazoles
A key synthetic route to 3-substituted indazoles involves the nitrosation of indoles. This method provides a direct pathway to valuable intermediates like 1H-indazole-3-carboxaldehydes, which can be further elaborated into a variety of polyfunctionalized 3-substituted indazoles. rsc.orgnih.gov
The reaction proceeds through a multistep mechanism, initiated by the nitrosation at the C3 position of the indole (B1671886) ring. This leads to the formation of an oxime intermediate. Subsequent addition of water at the C2 position triggers a ring-opening, followed by a ring-closure to yield the 1H-indazole-3-carboxaldehyde. nih.gov
Optimized conditions for this transformation involve conducting the reaction in a slightly acidic environment. rsc.orgnih.gov This approach has been shown to be effective for both electron-rich and electron-deficient indoles, providing high yields of the desired indazole-3-carboxaldehydes while minimizing side reactions. nih.gov For instance, the nitrosation of indole itself under these conditions can produce 1H-indazole-3-carboxaldehyde in a near-quantitative yield of 99%. nih.gov
Modern Catalytic Approaches in Indazole Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of the indazole core. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance. mdpi.comnih.gov
Transition Metal-Mediated C-H Activation Strategies
Transition metal-catalyzed C-H activation has become a prominent strategy for the synthesis of functionalized indazoles. mdpi.comresearchgate.net This approach allows for the direct formation of C-N bonds, a key step in constructing the indazole ring system. Various transition metals, including rhodium, palladium, and copper, have been successfully employed in these transformations. nih.govmdpi.comnih.gov
Rhodium(III)-catalyzed C-H activation and annulation of N-nitrosoanilines with sulfoxonium ylides, for example, provides a one-pot synthesis of valuable indazole N-oxides. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization of azobenzenes with various partners like α-keto aldehydes or sulfoxonium ylides leads to the formation of 3-acylated-2H-indazoles. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination has also been developed for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govnih.gov
Fragment-Led De Novo Design in Indazole Synthesis
Fragment-based drug discovery (FBDD) and de novo design are powerful tools in medicinal chemistry for identifying novel scaffolds. nih.govnih.gov In the context of indazole synthesis, fragment-led de novo design has been utilized to identify indazole-based pharmacophores for specific biological targets. nih.gov
One approach involves using computational programs to identify small fragments that are predicted to bind to a target protein. nih.gov These fragments can then be optimized and elaborated into more complex indazole-containing compounds. For example, starting from an indole fragment, modifications can lead to the development of a library of indazole derivatives with desired inhibitory activities. nih.gov This strategy allows for the rational design of indazole-based compounds with specific biological profiles. nih.govnih.gov
Derivatization Strategies for Enhancing Molecular Complexity
Once the indazole core is synthesized, further derivatization is often necessary to enhance molecular complexity and fine-tune biological activity. chim.itrasayanjournal.co.in
Functionalization of the Indazole Nucleus
The indazole nucleus can be functionalized at various positions, with the 3-position being a common site for modification. chim.it Halogenation, particularly iodination and bromination, at the C3-position provides a handle for further transformations, such as metal-catalyzed cross-coupling reactions. chim.it For instance, 3-iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine and a base like potassium hydroxide (B78521) in a polar solvent. chim.it
Direct C-H functionalization is another powerful tool for introducing substituents onto the indazole ring. scilit.comrsc.org This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. scilit.com
Introduction of Diverse Chemical Scaffolds onto the Indazole Framework
A wide variety of chemical scaffolds can be introduced onto the indazole framework to create diverse libraries of compounds. chim.itrsc.org This can be achieved through various chemical reactions, including:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are widely used to attach aryl and heteroaryl groups to the indazole core. chim.it
Alkylation and Acylation: The indazole ring can be N-alkylated or N-acylated to introduce different substituents. researchgate.net
Cyclization Reactions: The functional groups on the indazole ring can be used to build additional fused or spirocyclic ring systems, further increasing molecular complexity. nih.gov
These derivatization strategies allow for the exploration of a vast chemical space around the indazole scaffold, leading to the discovery of new compounds with unique properties. rsc.orgnih.gov
Advanced Structural Elucidation and Spectroscopic Analysis of 1h Indazol 3 Ol, 1 Veratryl Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Conformer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of indazole derivatives in solution. bohrium.com It provides a wealth of information regarding the connectivity of atoms, their chemical environment, and dynamic processes such as tautomerism and conformational exchange. bohrium.comnih.gov
1H NMR, 13C NMR, 14N NMR, and 15N NMR Applications in Structural Assignments
Proton (¹H) and carbon-¹³ (¹³C) NMR are routinely used to confirm the fundamental structure of 1H-Indazol-3-ol, 1-veratryl- analogs. nih.gov In ¹H NMR spectra of indazole derivatives, characteristic signals include the active hydrogens on the indazole core and any amide groups, typically appearing in the downfield region of δ 10–13 ppm. nih.gov Aromatic protons on the indazole and substituent rings resonate between δ 6–8 ppm. nih.gov For instance, in a series of amide-linked indazole hybrids, the two hydrogens on the acetamide (B32628) linker present as sharp single peaks around δ 3–4 ppm. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. rsc.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents, aiding in the definitive assignment of the molecular structure. chemicalbook.com
Nitrogen-14 (¹⁴N) and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring system, which is crucial for studying tautomerism. nih.gov However, ¹⁴N NMR signals are often broad due to quadrupolar relaxation, which can limit their utility. huji.ac.il In contrast, ¹⁵N NMR provides sharper signals but suffers from low sensitivity. huji.ac.il To overcome this, techniques like ¹H-¹⁵N heteronuclear correlation spectroscopy are often employed, enhancing sensitivity and providing valuable connectivity information. huji.ac.il The chemical shifts in both ¹⁴N and ¹⁵N NMR are referenced against a standard, typically nitromethane (B149229) (CH₃NO₂). huji.ac.il
Table 1: Representative NMR Data for Indazole Derivatives
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|---|
| 6-Nitro-3-phenyl-1H-indazole | ¹H | 11.63, 8.26, 8.14-8.07, 7.98-7.96, 7.61-7.51 | br, s, m, m, m | - | rsc.org |
| ¹³C | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | - | - | rsc.org | |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | ¹H | 12.09, 8.11, 7.98, 7.60-7.49, 7.46-7.42 | br, d, d, m, m | J = 8.5, J = 7.2 | rsc.org |
| 5-Iodo-3-phenyl-1H-indazole | ¹H | 12.74, 8.30, 7.92-7.91, 7.53-7.48, 6.70 | br, s, m, m, d | J = 8.3 | rsc.org |
| ¹³C | 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70 | - | - | rsc.org |
This table is for illustrative purposes and includes data for various substituted indazoles to demonstrate typical chemical shift ranges.
NOESY NMR for Conformational Studies
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for investigating the spatial proximity of atoms within a molecule, providing crucial data for conformational analysis. researchgate.netmdpi.com The observation of cross-peaks in a NOESY spectrum indicates that the corresponding protons are close in space (typically within 5 Å). mdpi.com The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of inter-proton distances. researchgate.net
For flexible molecules like 1H-Indazol-3-ol, 1-veratryl-, which possess rotatable bonds, NOESY experiments can help determine the preferred conformation in solution. By identifying key NOE correlations, for example, between the protons of the veratryl group and the indazole core, the relative orientation of these fragments can be deduced. researchgate.net In some cases, NOESY can even reveal the presence of "hidden" or minor conformers that are not readily apparent in one-dimensional NMR spectra. arxiv.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 1H-Indazol-3-ol, 1-veratryl- and its analogs by providing highly accurate mass measurements. amazonaws.com This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. csic.es The structures of newly synthesized indazole derivatives are often confirmed by HRMS, in conjunction with NMR data. nih.gov For 1-veratryl-1H-indazol-3-ol, the predicted monoisotopic mass is 284.1161 Da. uni.lu HRMS can also provide valuable structural information through the analysis of fragmentation patterns, which can help to elucidate the structure of unknown but related compounds. researchgate.netresearchgate.net
Table 2: Predicted HRMS Data for 1-veratryl-1H-indazol-3-ol
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 285.12338 |
| [M+Na]⁺ | 307.10532 |
| [M-H]⁻ | 283.10882 |
| [M+NH₄]⁺ | 302.14992 |
| [M+K]⁺ | 323.07926 |
Data sourced from predicted values. m/z represents the mass-to-charge ratio. uni.lu
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govlibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net For 1H-Indazol-3-ol, 1-veratryl- analogs, FTIR spectroscopy can confirm the presence of key functional groups such as the O-H stretch of the hydroxyl group, N-H stretching vibrations of the indazole ring, C=O stretching of the keto tautomer, and C-O stretches of the ether groups on the veratryl moiety. libretexts.orgresearchgate.net The presence or absence of certain peaks can also provide evidence for a particular tautomeric form. For example, a strong absorption band in the carbonyl region (around 1700 cm⁻¹) would support the existence of the 3-oxo tautomer.
Spectroscopic Probes for Investigating Tautomeric Equilibria and Excited States (Photophysical Techniques)
The tautomeric equilibrium between the -ol and -one forms of 1H-Indazol-3-ol derivatives is a key aspect of their chemistry. researchgate.net While NMR can probe this equilibrium in solution, photophysical techniques, such as UV-Vis absorption and fluorescence spectroscopy, can provide insights into the electronic structure and excited-state properties of the different tautomers. The absorption and emission spectra of the tautomers are often distinct, allowing their relative populations to be studied under various conditions (e.g., in different solvents or at different pH values). These techniques are also valuable for investigating the excited-state dynamics, such as intramolecular proton transfer, which can be a feature of such tautomeric systems.
Theoretical and Computational Chemistry in 1h Indazol 3 Ol, 1 Veratryl Research
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure and properties of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic characteristics. nih.govnih.gov
The electronic structure of a molecule is intimately linked to its chemical reactivity. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govmultidisciplinaryjournals.com
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, whereas a larger gap indicates higher stability. nih.govnih.gov For instance, in studies of various indazole derivatives, the HOMO-LUMO gap is calculated to assess and compare their reactivity profiles. nih.gov This analysis helps identify which derivatives are more likely to participate in chemical reactions or biological interactions.
Table 1: Frontier Molecular Orbital (FMO) Energies for Representative Indazole Derivatives (Note: Data is illustrative of typical DFT results for the indazole class, as specific values for 1H-Indazol-3-ol, 1-veratryl- are not publicly available.)
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
| Indazole-Carboxamide A | -6.5 | -1.4 | 5.1 | High Stability |
| Indazole-Carboxamide B | -6.2 | -1.8 | 4.4 | Moderate Reactivity |
| Indazole-Carboxamide C | -5.9 | -2.1 | 3.8 | High Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. nih.govepstem.net It is crucial for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govnih.gov
The MEP map uses a color spectrum to represent the electrostatic potential.
Red and Yellow: These colors indicate regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue: This color signifies regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.gov
Green: This color represents areas of neutral or near-zero potential. nih.gov
For indazole derivatives, MEP maps can reveal the most reactive parts of the molecule. For example, the negative potential is often localized over carbonyl oxygen atoms and parts of the heterocyclic ring system, while positive potentials may be found near hydrogen atoms attached to nitrogen. nih.govnih.gov This information is vital for understanding hydrogen bonding capabilities and non-covalent interactions with biological macromolecules.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 1H-Indazol-3-ol, 1-veratryl-, might bind to a large biological molecule, like an enzyme or a receptor. citedrive.comresearchgate.net These studies are central to drug discovery and development.
Molecular docking simulations place a ligand into the binding site of a target protein in various orientations and conformations, calculating a "docking score" or binding energy for each pose. A lower binding energy typically indicates a more stable and favorable interaction. Studies on various indazole derivatives have shown their potential as inhibitors of enzymes like Hypoxia-inducible factor-1α (HIF-1α) and Glycogen synthase kinase-3 beta (GSK-3β). nih.govresearchgate.net
The analysis goes beyond just the binding score; it also details the specific interactions between the ligand and the amino acid residues in the enzyme's active site. These interactions can include:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Van der Waals forces
For example, docking studies of indazole-based GSK-3β inhibitors have identified key interactions with residues such as Val135, Arg141, and Asp200 as being crucial for binding. researchgate.net
Table 2: Example Docking Results for Indazole Derivatives with Target Enzymes (Note: This table presents illustrative data based on published findings for related indazole compounds.)
| Ligand (Indazole Derivative) | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| Indazole Compound X | HIF-1α | -8.5 | SER35, ALA85, TYR97 |
| Indazole Compound Y | GSK-3β | -9.2 | VAL135, ASP200 |
| Indazole Compound Z | GSK-3β | -7.8 | GLN185, ARG141 |
Similar to enzyme docking, these studies focus on the interaction between a ligand and a biological receptor. For instance, research on 1-trityl-5-azaindazole derivatives involved docking them into the Murine double minutes-2 (MDM2) receptor, which binds the p53 tumor suppressor protein, and the Peripheral benzodiazepine (B76468) receptor (PBR). researchgate.net The results revealed that these compounds could form multiple hydrogen bonds and hydrophobic interactions with key amino acids in the receptor binding pockets, such as GLN72 and HIS73 in the MDM2 receptor. researchgate.net Such analyses are critical for understanding the mechanism of action and for the rational design of molecules with improved affinity and selectivity for a specific receptor.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured biological activity. nih.gov 3D-QSAR extends this by considering the three-dimensional properties of the molecules, such as steric and electrostatic fields. nih.gov
These models are built using a "training set" of molecules with known activities. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds. In research involving indazole derivatives as HIF-1α inhibitors, 3D-QSAR studies were performed to understand the structural features that influence inhibitory potency. nih.gov
The results of 3D-QSAR are often visualized as contour maps:
Steric Contour Maps: Indicate where bulky groups increase or decrease activity.
Electrostatic Contour Maps: Show where positive or negative charges are favorable or unfavorable for activity.
These maps provide a structural framework that guides medicinal chemists in designing new derivatives with optimized properties. nih.gov For example, a map might suggest that adding a bulky, electronegative group at a specific position on the indazole ring could significantly enhance binding affinity and, therefore, biological activity. nih.govresearchgate.net
Development of Predictive Models for Biological Activities
No information was found regarding the development of predictive models for the biological activities of 1H-Indazol-3-ol, 1-veratryl-.
Elucidation of Physicochemical and Stereoelectronic Features Influencing Activity
There is no available research that elucidates the specific physicochemical and stereoelectronic features of 1H-Indazol-3-ol, 1-veratryl- that would influence its biological activity.
Computational Analysis of Tautomeric Equilibria and Stability
A computational analysis of the tautomeric equilibria and stability of 1H-Indazol-3-ol, 1-veratryl- has not been reported in the searched scientific literature.
Prediction of Thermodynamic Parameters and Dipole Moments
No studies concerning the prediction of thermodynamic parameters and dipole moments for 1H-Indazol-3-ol, 1-veratryl- were identified.
Preclinical Biological Activity and Mechanistic Investigations of 1h Indazol 3 Ol, 1 Veratryl Derivatives
Enzyme Inhibition Profiles and Mechanistic Insights
The unique structure of 1H-Indazol-3-ol, 1-veratryl- derivatives allows them to interact with various enzymes, leading to inhibitory effects that are of interest in drug discovery.
Kinase Inhibition
Indazole derivatives are recognized as potent kinase inhibitors, a class of molecules that can block the action of protein kinases. rsc.org These enzymes play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.
Tyrosine Kinases and Fibroblast Growth Factor Receptor (FGFR): Certain 1H-indazol-3-amine derivatives have been optimized as powerful inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov For instance, a compound bearing a 2,6-difluoro-3-methoxyphenyl group demonstrated significant inhibitory activity against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov This highlights the potential of the indazole scaffold in developing targeted cancer therapies. nih.gov Another study reported the development of a highly potent and selective type II Tropomyosin receptor kinase (TRK) inhibitor based on a 3-(1H-pyrazol-4-yl)-1H-indazole structure, which showed significant suppression of cancer cell proliferation. nih.gov
Other Kinases: The versatility of the indazole core extends to the inhibition of other kinase families, although specific data on 1-veratryl derivatives in relation to ALK, PAK1, and Pim kinases is less prevalent in the reviewed literature. However, the broad applicability of indazole derivatives as kinase inhibitors suggests that modifications at the 1-position, such as with a veratryl group, could yield compounds with novel kinase inhibition profiles. rsc.org
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO). One particular inhibitor, referred to as DAAO inhibitor-1, exhibited an IC50 of 0.12 μM. medchemexpress.com The inhibition of DAAO is a therapeutic strategy being explored for neurological and psychiatric disorders.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
The 1H-indazole scaffold is a key pharmacophore for potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.gov IDO1 is an enzyme that plays a critical role in the immune escape mechanisms of tumors. nih.govfrontiersin.org
Mechanism of Action: Docking models have shown that 1H-indazoles can effectively interact with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 enzyme. nih.gov This interaction is crucial for their inhibitory activity. nih.gov
Structure-Activity Relationships (SARs): Studies on a series of 1H-indazole derivatives revealed that the indazole scaffold is essential for IDO1 inhibition. nih.gov The nature of the substituents at both the 4- and 6-positions of the indazole ring significantly influences the inhibitory potency. nih.gov One synthesized derivative, compound 2g, demonstrated the highest activity with an IC50 value of 5.3 μM. nih.gov Furthermore, research on 1,3-dimethyl-6-amino indazole derivatives has identified compounds that can remarkably suppress IDO1 expression in a concentration-dependent manner. nih.gov
Receptor Modulation and Binding Studies
In addition to enzyme inhibition, 1H-indazole derivatives have been investigated for their ability to modulate various receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1): A series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were explored as antagonists of the human TRPV1 receptor. nih.gov Several of these derivatives displayed highly potent antagonism with Ki(CAP) values in the nanomolar range (0.4-0.5 nM). nih.gov These findings suggest the potential of the indazole scaffold in developing novel analgesics. nih.gov
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3)
Derivatives of 1H-Indazol-3-ol have been identified as potent antagonists of the 5-HT3 receptor. nih.govwikipedia.org The 5-HT3 receptor, a subtype of the serotonin receptor, is located on the terminals of the vagus nerve and in specific brain regions. wikipedia.org Antagonism of this receptor is a key mechanism for antiemetic drugs, which are used to prevent nausea and vomiting, particularly those induced by chemotherapy. nih.govwikipedia.org
The development of these antagonists often involves the conformational restriction of the side chains of parent molecules to enhance potency and selectivity for the 5-HT3 receptor, while reducing or eliminating activity at other receptors, such as dopamine (B1211576) receptors. nih.gov For instance, the modification of the aromatic nucleus of related compounds led to the identification of indazole derivatives as potent and selective 5-HT3 receptor antagonists. nih.gov One such derivative, known as BRL 43694, has demonstrated significant antiemetic effects in both animal and human studies against nausea induced by cytotoxic drugs. nih.gov
Dopamine D2 Receptor Antagonism
While some indazole derivatives show potent 5-HT3 receptor antagonism without significant dopamine receptor activity, the broader class of compounds can interact with dopamine D2 receptors. nih.govnih.gov The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders. nih.gov Antagonism of D2 receptors is a primary mechanism of action for many antipsychotic drugs. plos.org
Research into related heterocyclic compounds has focused on developing selective D3 receptor antagonists over D2 receptors to achieve therapeutic benefits with fewer side effects. nih.gov The structural similarity between D2 and D3 receptors presents a challenge in designing selective antagonists. nih.gov However, studies have shown that specific structural modifications can lead to compounds with high affinity and selectivity for D3 over D2 receptors. nih.gov While the direct D2 receptor antagonism of 1H-Indazol-3-ol, 1-veratryl- is not extensively detailed, the potential for such activity exists within this chemical class, and selective blockade of D2/D3 receptors has been shown to reduce cue-induced responding and reward impulsivity in human studies. nih.gov
Cellular Pathway Modulation and Biological Effects (in vitro models)
Interference with Cell Cycle Progression
Certain derivatives of 1H-indazole have demonstrated the ability to interfere with the cell cycle of cancer cells. nih.gov In one study, a specific indazole derivative, compound 6o, was shown to arrest the cell cycle at the G0/G1 phase in K562 chronic myeloid leukemia cells. nih.gov Treatment with this compound led to an increase in the population of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.gov This effect on cell cycle distribution is a key mechanism contributing to the antitumor properties of the compound. nih.gov
Table 1: Effect of Indazole Derivative 6o on K562 Cell Cycle Distribution
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase |
| Negative Control | 0 | 29.4% | Not specified |
| Compound 6o | 10 | 31.8% | Decreased |
| Compound 6o | 12 | 36.4% | Decreased |
| Compound 6o | 14 | 41.1% | Decreased |
| 5-Fu (Positive Control) | Not specified | Increased by 10% | Not specified |
Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives. nih.gov
Apoptosis Induction Pathways
Indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The pro-apoptotic activity of these compounds is a crucial aspect of their potential as anticancer agents. nih.govnih.gov For example, the indazole derivative 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.govresearchgate.net This was confirmed through flow cytometry analysis using Annexin V-FITC/PI staining, which distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.net
The mechanism of apoptosis induction by these derivatives often involves the modulation of key regulatory proteins. nih.govnih.gov Compound 6o, for instance, is believed to exert its effect by inhibiting members of the Bcl-2 family of proteins and targeting the p53/MDM2 pathway. nih.govresearchgate.net Specifically, it can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov
Table 2: Apoptosis Induction by Indazole Derivative 6o in K562 Cells
| Treatment Concentration (µM) | Apoptosis Rate |
| 0 | Baseline |
| 10 | Increased |
| 12 | Increased |
| 14 | Increased |
This table summarizes the dose-dependent effect of compound 6o on the apoptosis rate of K562 cells. nih.gov
Anti-Tumor Migration and Invasion Activities
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research on related heterocyclic compounds, such as 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, has shown that they can inhibit the migration and invasion of breast cancer cell lines. mdpi.com These compounds were found to be effective against various breast cancer cell lines, including MCF-7, CAMA-1, SKBR-3, and HCC1954. mdpi.com While direct evidence for 1H-Indazol-3-ol, 1-veratryl- in this context is limited, the findings from structurally similar compounds suggest a potential for anti-migratory and anti-invasive properties. The mechanism for these effects in the studied triazole hybrids was linked to their interaction with the p53 tumor suppressor protein. mdpi.com
Modulation of Inflammatory Mediators (e.g., Arachidonic Acid Oxidation, 5-Lipoxygenase Inhibition)
Derivatives of 1H-Indazol-3-ol have demonstrated significant anti-inflammatory activity by modulating the pathways of inflammatory mediators. nih.govontosight.ai A key mechanism is the inhibition of arachidonic acid oxidation, a process central to the inflammatory response. nih.govmedicaljournalssweden.se Specifically, some of these compounds are potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the conversion of arachidonic acid into pro-inflammatory leukotrienes. nih.govnih.gov
For example, the compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol exhibited strong inhibition of the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, with an IC50 value of 44 nM. nih.gov This inhibition of the 5-LOX pathway contributes to the anti-inflammatory effects of these compounds. nih.govnih.gov Furthermore, such compounds have been shown to inhibit the contraction of sensitized guinea pig tracheal segments and reduce antigen-induced airway eosinophilia, further highlighting their anti-inflammatory potential. nih.gov
Structure-Activity Relationship (SAR) Studies on 1H-Indazol-3-ol, 1-veratryl- Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 1H-Indazol-3-ol, 1-veratryl- scaffold, SAR studies aim to identify the key structural features responsible for its therapeutic effects and to guide the design of more potent and selective analogs.
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. nih.gov While direct SAR studies on the 1H-Indazol-3-ol, 1-veratryl- scaffold are not extensively documented in publicly available research, general principles derived from other indazole series can be extrapolated.
Research on various indazole derivatives has highlighted the importance of substitutions at the C3, C5, and C6 positions for modulating biological activity. nih.govnih.gov For instance, in a series of 1H-indazole-3-amine derivatives, the substituent at the C5 position was found to be crucial for antitumor activity. nih.gov Specifically, the presence of a para-fluorophenyl group at C5 resulted in significantly higher potency against certain cancer cell lines compared to other substitutions. nih.gov
The following table summarizes the observed effects of positional substitutions in related indazole derivatives, which may provide insights into potential modifications of the 1H-Indazol-3-ol, 1-veratryl- scaffold.
| Position of Substitution | Observed Effect on Biological Activity in Related Indazoles | Reference |
| C3 | Introduction of ethynyl (B1212043) groups has led to inhibitors of the PI3K signaling pathway. The nature of the substituent at this position can confer isoform specificity. | nih.govresearchgate.net |
| C5 | Substitution with aryl groups, particularly those with specific electronic properties like a para-fluoro substituent, has been shown to be critical for antitumor activity. | nih.gov |
| C6 | Modifications at this position have been explored in the development of inhibitors for fibroblast growth factor receptors (FGFRs), indicating its role in kinase inhibition. | nih.gov |
These findings suggest that systematic modification of the indazole core of 1H-Indazol-3-ol, 1-veratryl- at positions C4, C5, C6, and C7 could lead to the discovery of derivatives with enhanced and more specific biological activities.
The 1-veratryl group, a 3,4-dimethoxybenzyl moiety, is a key feature of the 1H-Indazol-3-ol, 1-veratryl- scaffold. The veratryl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Its two methoxy (B1213986) groups can act as hydrogen bond acceptors, potentially interacting with specific residues in a biological target's binding site.
In the context of anticancer drug design, the incorporation of moieties that can interact with the hinge region of kinases is a common strategy. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment. nih.gov While the veratryl group itself may not directly mimic this interaction, its steric bulk and electronic properties can orient the indazole core optimally for binding to a target protein.
The potency of indazole derivatives is often linked to the specific nature of the substituent at the N1 position. The veratryl group, with its electron-donating methoxy groups, can modulate the electronic density of the indazole ring system, thereby influencing its interaction with biological targets.
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential drug candidates or to guide the optimization of existing leads.
For the 1H-Indazol-3-ol, 1-veratryl- scaffold, a pharmacophore model would likely include key features such as:
Aromatic rings: The indazole core and the phenyl ring of the veratryl group.
Hydrogen bond acceptors: The oxygen atom of the 3-ol group and the two methoxy oxygen atoms of the veratryl moiety.
Hydrogen bond donor: The hydroxyl group at the C3 position.
Hydrophobic features: The bicyclic indazole system and the benzyl (B1604629) portion of the veratryl group.
The development of a pharmacophore model for a specific target would involve aligning a set of active compounds and identifying the common features responsible for their activity. This model can then be used to design new derivatives of 1H-Indazol-3-ol, 1-veratryl- with improved binding affinity and selectivity. For example, computational modeling combined with SAR studies has been successfully used to develop novel PI3K inhibitors based on a 3-ethynyl-1H-indazole scaffold. nih.govresearchgate.net
The table below outlines the key chemical features of the 1H-Indazol-3-ol, 1-veratryl- scaffold and their potential roles in a pharmacophore model.
| Compound Name | Chemical Structure | Key Pharmacophoric Features |
| 1H-Indazol-3-ol, 1-veratryl- | Chemical structure of 1H-Indazol-3-ol, 1-veratryl- | Aromatic Rings: Indazole, PhenylHydrogen Bond Acceptors: 3-ol Oxygen, Methoxy OxygensHydrogen Bond Donor: 3-hydroxylHydrophobic Region: Indazole, Benzyl |
| 1-Benzyl-1H-indazol-3-ol | Chemical structure of 1-Benzyl-1H-indazol-3-ol | Aromatic Rings: Indazole, PhenylHydrogen Bond Acceptors: 3-ol OxygenHydrogen Bond Donor: 3-hydroxylHydrophobic Region: Indazole, Benzyl |
By understanding the key pharmacophoric features and the effects of positional substitutions, medicinal chemists can rationally design and synthesize novel 1H-Indazol-3-ol, 1-veratryl- derivatives with optimized biological activity for potential therapeutic applications.
Medicinal Chemistry Applications and Drug Discovery Perspectives
1H-Indazol-3-ol as a Privileged Scaffold in Rational Drug Design
The 1H-indazol-3-ol moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. researchgate.netnih.gov The unique electronic and structural features of the indazole ring system, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its promiscuous binding capabilities. nih.gov
The tautomeric nature of the 1H-indazol-3-ol core, existing in equilibrium with its 1,2-dihydro-3H-indazol-3-one form, further enhances its versatility as a pharmacophore. nih.gov This equilibrium can be crucial for its interaction with different biological targets. The core structure has been successfully incorporated into a multitude of compounds targeting various enzymes and receptors, underscoring its significance in rational drug design. nih.govnih.gov
Application of Scaffold Hopping and Molecular Hybridization Strategies
The development of novel therapeutic agents often involves strategies like scaffold hopping and molecular hybridization to optimize the pharmacological profile of a lead compound. niper.gov.in Scaffold hopping entails replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. niper.gov.innih.gov The 1H-indazol-3-ol core has been utilized in such strategies to generate novel chemotypes with improved properties.
Molecular hybridization, on the other hand, involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govresearchgate.net This approach aims to create a new molecule with a dual or enhanced mechanism of action. The 1-veratryl substituent in 1H-Indazol-3-ol, 1-veratryl- can be seen as an application of this strategy, where the veratryl moiety, known for its presence in various natural products and bioactive compounds, is appended to the privileged indazole scaffold. This combination could potentially lead to compounds with unique pharmacological profiles.
Development of Lead Compounds for Diverse Pharmacological Targets
The versatility of the 1H-indazol-3-ol scaffold has facilitated the development of lead compounds targeting a wide spectrum of pharmacological targets. nih.govnih.govnih.gov Notably, derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govrsc.org
Furthermore, indazole derivatives have been investigated as modulators of other important biological targets, including the aryl hydrocarbon receptor (AHR), which plays a role in immune regulation. nih.gov The specific substitution at the N1 position of the indazole ring, such as with the veratryl group, can significantly influence the compound's selectivity and potency towards different targets. The veratryl group, with its dimethoxy-substituted phenyl ring, can engage in specific interactions within a binding pocket, potentially directing the molecule towards a particular biological target.
Preclinical Efficacy and Mechanism-Based Studies in Disease Models
The therapeutic potential of 1H-indazol-3-ol derivatives has been substantiated in various preclinical disease models, demonstrating their efficacy and providing insights into their mechanisms of action.
Anti-Inflammatory Agent Development
Derivatives of 1H-indazol-3-ol have demonstrated notable anti-inflammatory properties in preclinical studies. nih.govresearchgate.netresearchgate.net These compounds have been shown to inhibit key inflammatory mediators. For instance, certain derivatives have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced cellular models of inflammation. nih.gov The mechanism of action often involves the modulation of inflammatory signaling pathways. The presence of the veratryl group in 1H-Indazol-3-ol, 1-veratryl- could potentially enhance anti-inflammatory activity, as methoxy-substituted aromatic rings are known to possess antioxidant and anti-inflammatory properties.
Anti-Microbial Agent Development
The 1H-indazole scaffold has also served as a template for the development of novel anti-microbial agents. nih.govnih.gov Researchers have synthesized and evaluated various indazole derivatives for their activity against a range of bacterial and fungal pathogens. researchgate.net The mode of action for these anti-microbial effects can vary, with some compounds targeting specific enzymes essential for microbial survival. For example, some indazole derivatives have been investigated for their ability to inhibit DNA gyrase B, a key bacterial enzyme. researchgate.net The lipophilicity and electronic properties conferred by the veratryl group could influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Investigations into Potential Anti-Cancer Agents
A significant area of research for 1H-indazol-3-ol derivatives has been in the field of oncology. nih.govnih.govresearchgate.net Numerous studies have reported the anti-proliferative activity of these compounds against various cancer cell lines. nih.govresearchgate.net The anti-cancer effects are often attributed to the inhibition of protein kinases that are critical for cancer cell growth and survival, such as fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR). nih.govnih.gov
Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govresearchgate.net The veratryl moiety, being a component of several natural products with anti-cancer properties, could contribute positively to the anti-neoplastic profile of 1H-Indazol-3-ol, 1-veratryl-.
Data on Related 1H-Indazol-3-ol Derivatives
To provide context for the potential activities of 1H-Indazol-3-ol, 1-veratryl-, the following table summarizes the reported biological activities of some representative 1H-indazol-3-ol derivatives from the scientific literature.
| Derivative Class | Pharmacological Activity | Key Findings | Reference |
| N(2)-Arylindazol-3(2H)-ones | Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells. | nih.gov |
| 1,5-Disubstituted indazol-3-ols | Anti-inflammatory | Inhibition of 5-lipoxygenase and antigen-induced airway eosinophilia. | nih.gov |
| 1H-indazole-3-amine derivatives | Anti-cancer | Inhibitory activity against various human cancer cell lines, induction of apoptosis. | nih.govresearchgate.net |
| 6-Amino-1H-indazole derivatives | Anti-cancer | Potent anti-proliferative activity in human colorectal cancer cells. | researchgate.net |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Growth inhibition of Leishmania major. | nih.gov |
Modulators for Neurological Disorders
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential in treating complex neurological disorders. nih.govtandfonline.com These compounds exert their effects by modulating a variety of biological targets implicated in the pathophysiology of neurodegeneration and mood disorders. nih.govbenthamdirect.com
Researchers have successfully designed indazole derivatives to act on several key pathways:
Kinase Inhibition: Protein kinases are crucial signaling molecules, and their dysregulation is linked to many diseases. In the context of neurological disorders, specific kinases are prime targets.
LRRK2 and JNK3 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) and c-Jun N-terminal kinase 3 (JNK3) are implicated in Parkinson's disease (PD). nih.govnih.gov The LRRK2 antagonist MLi-2, an indazole-based compound, has shown significant efficacy in preclinical models. nih.gov Furthermore, researchers have developed indazole chemotypes that are highly selective inhibitors of JNK3, which is predominantly expressed in the brain. One such compound, 25c, demonstrated neuroprotective effects in both in vitro and in vivo PD models and exhibited excellent blood-brain barrier permeability. nih.gov
Wnt Pathway Inhibition: The Wnt signaling pathway is another area of interest. Indazole derivatives have been patented for their ability to inhibit this pathway, suggesting potential applications in neurological diseases where this pathway is dysregulated. tandfonline.com
Enzyme Inhibition:
Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have been optimized as potent inhibitors of monoamine oxidases, particularly MAO-B, which is a key target in Parkinson's disease therapy. nih.govnih.gov Certain analogues achieve nanomolar potency and are being explored as potential drug candidates and radioligands for imaging. nih.gov
Cholinesterase Inhibition: In the fight against Alzheimer's disease (AD), inhibiting cholinesterases is a major therapeutic strategy. A study involving 17 novel indazole derivatives identified compound 4q as a potent and selective inhibitor of butyrylcholinesterase (BChE), a significant target in AD. monash.edu
Receptor Modulation:
Cannabinoid Receptor (CB1) Agonism: Patents describe indazole-based compounds as agonists of the CB1 receptor, which may be beneficial for treating neurodegenerative disorders and associated pain. google.comgoogle.com
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: Indazole derivatives have been patented as positive allosteric modulators of α7 nicotinic acetylcholine receptors, a target for cognitive enhancement in neurodegenerative disorders. tandfonline.com
Neurokinin 1 (NK1) Receptor Antagonism: For mood disorders like depression, researchers have developed indazoles that act as dual neurokinin 1 (NK1) receptor antagonists and serotonin (B10506) transporter (SERT) inhibitors, a combination that has shown promise in preclinical models. acs.org
The following table summarizes key research findings on indazole derivatives as modulators for neurological disorders.
Interactive Data Table: Indazole Derivatives in Neurological Disorder Research
| Compound Class/Example | Target(s) | Potential Indication | Key Findings | Reference(s) |
| Indazole-based (MLi-2) | LRRK2 Antagonist | Parkinson's Disease | Demonstrated remarkable efficacy in treating neurodegenerative diseases. | nih.gov |
| Indazole-based (25c) | Selective JNK3 Inhibitor | Parkinson's Disease | Showed excellent inhibitory activity (IC50 = 85.21 nM), high isoform selectivity, and neuroprotective effects. | nih.gov |
| Indazole-5-carboxamides | MAO-B Inhibitor | Parkinson's Disease | Exhibited strong affinity and nanomolar potency for MAO-B. | nih.govnih.gov |
| Indazole Derivative (4q) | Selective BChE Inhibitor | Alzheimer's Disease | Demonstrated potent and selective butyrylcholinesterase inhibitory activity. | monash.edu |
| Various Indazole Derivatives | CB1 Receptor Agonist | Neurodegenerative Disorders, Pain | Patented for activity as CB1 agonists. | google.comgoogle.com |
| Indazole-based Chemotype | NK1 Antagonist / SERT Inhibitor | Depression | Optimized to provide potent dual-action inhibitors with favorable oral bioavailability and brain uptake. | acs.org |
| Indazolyl Indolinones | Wnt Pathway Inhibitor | Neurological Diseases | Patented for application in disorders resulting from Wnt pathway dysregulation. | tandfonline.com |
Patent Landscape and Academic Innovations in Indazole Chemistry
The therapeutic versatility of the indazole core has led to intense interest from both academic researchers and pharmaceutical companies, resulting in a rich and evolving patent landscape. nih.govtandfonline.com This is complemented by continuous academic innovation in the synthesis and application of novel indazole derivatives. researchgate.net
Analysis of Synthetic and Application Patents for Related Indazole Derivatives
A review of patents published between 2013 and 2017 alone identified 42 patents centered on the indazole scaffold for various therapeutic uses. nih.gov The applications are diverse, though a significant portion focuses on oncology and, increasingly, on neurodegenerative and inflammatory diseases. tandfonline.comtandfonline.com
Application Patents: Patents for indazole derivatives frequently claim their utility as inhibitors of protein kinases. google.com
Oncology: Companies like Pfizer and Nerviano have patented indazole derivatives as kinase inhibitors for cancer therapy. tandfonline.com
Neurodegeneration: Merck Sharp and Dohme have explored indazole derivatives as LRRK2 inhibitors for Parkinson's disease, while Sumimoto has patented modulators of α7 nicotinic acetylcholine receptors. tandfonline.com
Inflammation and Pain: The cannabinoid system is another major area, with patents filed for indazole-based CB1 agonists for the treatment of pain, which is often co-morbid with neurological conditions. google.comgoogle.com
Synthetic Patents: The methods to construct the indazole core are a critical area of innovation, as efficient synthesis enables the creation of large libraries for drug discovery.
Traditional vs. Modern Methods: Historically, many syntheses required harsh conditions, such as strong acids or high temperatures. google.com More recent patented methods focus on milder and more efficient processes. For example, one patent describes a method for synthesizing 1H-indazoles from aromatic carbonyl compounds under mild conditions, avoiding the high catalyst loading or limited substrate scope of previous palladium-catalyzed reactions. google.com
Novel Cyclization Strategies: Academic and industrial labs have developed numerous innovative ways to form the indazole ring system. These include palladium-catalyzed C-H amination reactions, oxidative benzannulation of pyrazoles, and 1,3-dipolar cycloadditions. nih.govorganic-chemistry.org These modern methods often offer greater tolerance for a wide variety of functional groups, allowing for the synthesis of more complex and diverse derivatives.
The table below highlights some key patents and their significance in the field of indazole chemistry.
Interactive Data Table: Selected Patents for Indazole Derivatives
| Patent Number/Source | Assignee/Author | Focus Area | Innovation/Significance | Reference(s) |
| WO2009106982A1 | Not Specified | CB1 Receptor Agonism | Claims indazole compounds as CB1 agonists for conditions including pain and neurodegenerative disorders. | google.com |
| US8022227B2 | Virginia Commonwealth University | Synthesis | Describes a method for synthesizing 1H-indazoles from aromatic carbonyls under mild conditions. | google.com |
| WO2006048745A1 | Not Specified | Kinase Inhibition | Covers methods for preparing indazole compounds useful as modulators of protein kinases (e.g., VEGF-R, FGF-R). | google.com |
| Denya et al. (2018) | University of the Western Cape | Patent Review | Analyzed 42 patents (2013-2017) for indazole derivatives in cancer, inflammation, and neurodegeneration. | nih.govtandfonline.com |
| WO2022117487A1 | Not Specified | Oncology (Resistance) | Describes new indazole derivatives targeting drug-resistant EGFR mutants in lung cancer. | google.com |
Emerging Trends in Patentable Chemical Entities within the Indazole Class
The field of indazole chemistry is dynamic, with several emerging trends shaping the discovery of next-generation therapeutics. These trends reflect a deeper understanding of disease biology and advances in synthetic chemistry.
High Selectivity and Targeting Resistance: A prominent trend is the move towards highly specific modulators. Rather than broad-spectrum kinase inhibitors, the focus is now on developing compounds that target specific kinase isoforms (e.g., JNK3 over JNK1/2) or mutants that confer drug resistance (e.g., EGFR C797S mutation). nih.govgoogle.com This precision is expected to lead to more effective therapies with fewer side effects.
Multi-Target and Dual-Action Ligands: For complex multifactorial diseases like depression or Alzheimer's, compounds that can hit multiple relevant targets simultaneously are highly desirable. The development of dual NK1 receptor antagonists and serotonin transporter (SERT) inhibitors is a prime example of this trend. acs.org
Novel Mechanisms of Action: To overcome the limitations of existing drugs, researchers are exploring novel mechanisms. This includes the design of allosteric modulators, which bind to a site on the target protein other than the active site, offering a different way to control protein function and potentially circumvent resistance. google.com
Advanced Synthetic Methodologies: The ability to generate novel chemical matter is driven by synthetic innovation. Emerging trends in synthesis include the development of metal-free reactions, one-pot procedures that increase efficiency, and electrochemical methods. organic-chemistry.org These advanced techniques provide access to previously hard-to-make indazole scaffolds, expanding the chemical space available for drug discovery.
Improved Pharmacokinetic Properties: There is a strong focus on fine-tuning the structural properties of indazole derivatives to enhance their drug-like characteristics. This includes modifications to improve oral bioavailability, such as incorporating fluoroindazole motifs, and ensuring adequate penetration of the blood-brain barrier for CNS targets. nih.govmonash.edu
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for Complex 1-veratryl-1H-Indazol-3-ol Derivatives
The synthesis of indazole derivatives has been a subject of extensive research, with various methods being developed. nih.govresearchgate.netresearchgate.net However, the focus is increasingly shifting towards sustainable and green chemistry approaches to minimize environmental impact. researchgate.netnih.gov
Future research in the synthesis of 1-veratryl-1H-indazol-3-ol derivatives should prioritize the development of methodologies that are not only efficient and high-yielding but also environmentally benign. This includes the use of greener solvents, catalyst-based approaches, and energy-efficient reaction conditions like ultrasound irradiation. nih.govresearchgate.net The exploration of one-pot syntheses and multi-component reactions could further streamline the production of complex analogs. nih.gov
Moreover, the direct functionalization of the indazole core, particularly at positions that are challenging to access through traditional methods, presents a significant area for innovation. nih.gov Developing selective and efficient C-H activation and amination reactions could provide novel pathways to a diverse range of 1-veratryl-1H-indazol-3-ol derivatives with unique substitution patterns and potentially enhanced biological activities. nih.gov
Key Research Objectives:
Development of catalyst-based and green chemistry approaches for the synthesis of 1-veratryl-1H-indazol-3-ol derivatives. nih.gov
Exploration of one-pot and multi-component reactions to enhance synthetic efficiency. nih.gov
Investigation of novel C-H functionalization and amination strategies for the indazole scaffold. nih.gov
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
While the broader class of indazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific molecular mechanisms of action for 1H-Indazol-3-ol, 1-veratryl- remain largely uninvestigated. nih.govuni.luresearchgate.net
Future research should focus on detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. Given that many indazole derivatives act as kinase inhibitors, a primary avenue of investigation would be to screen 1-veratryl-1H-indazol-3-ol against a panel of kinases to identify potential inhibitory activity. researchgate.net
Furthermore, understanding the anti-inflammatory properties of related indazole compounds, which have been shown to inhibit cyclooxygenase (COX) enzymes and modulate pro-inflammatory cytokines, can guide the mechanistic elucidation of 1-veratryl-1H-indazol-3-ol's potential anti-inflammatory effects. nih.govuni.lu Advanced techniques such as proteomics, transcriptomics, and molecular docking studies will be instrumental in pinpointing the precise molecular interactions and downstream effects. nih.govuni.lu
Integration of Artificial Intelligence and Machine Learning in Indazole Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These technologies can be powerfully applied to the design and optimization of novel 1H-Indazol-3-ol, 1-veratryl- derivatives.
Generative AI models can be trained on existing libraries of indazole compounds to design novel molecules with desired physicochemical properties and predicted biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the activity of new analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening. nih.gov
Future Applications of AI/ML:
De novo design of novel 1-veratryl-1H-indazol-3-ol analogs with optimized properties. nih.gov
Development of predictive QSAR models for biological activity. nih.gov
Identification of novel scaffolds through AI-driven generative chemistry. nih.gov
Exploration of New Pharmacological Targets and Therapeutic Areas for Indazole Scaffolds
The versatility of the indazole scaffold suggests that 1H-Indazol-3-ol, 1-veratryl- and its analogs may have therapeutic potential beyond the well-established areas of oncology and inflammation. uni.luresearchgate.net
Future research should aim to explore novel pharmacological targets and therapeutic areas. Given the structural similarities of indazoles to endogenous signaling molecules, they may interact with a wide range of biological targets. High-throughput screening of 1-veratryl-1H-indazol-3-ol derivatives against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes outside of the kinase family, could uncover new therapeutic opportunities.
The veratryl group, with its two methoxy (B1213986) substituents, can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enabling it to cross the blood-brain barrier and target central nervous system (CNS) disorders. Therefore, investigating the potential of these compounds in neurodegenerative diseases or psychiatric disorders is a worthy avenue of exploration.
Investigation of Multi-Targeting Approaches with 1H-Indazol-3-ol, 1-veratryl- Analogs
The complexity of many diseases, such as cancer, often involves multiple dysregulated pathways. Multi-target drugs, which can simultaneously modulate several key proteins, offer a promising therapeutic strategy. researchgate.net The indazole scaffold has been successfully utilized in the design of multi-target kinase inhibitors. researchgate.net
Future efforts should focus on the rational design of 1H-Indazol-3-ol, 1-veratryl- analogs that can act as multi-target agents. By strategically modifying the substituents on both the indazole core and the veratryl moiety, it may be possible to create compounds that inhibit multiple kinases involved in a particular cancer type or that target both inflammatory and proliferative pathways.
Computational modeling and a deep understanding of the structure-activity relationships for different targets will be crucial for the successful design of these multi-targeting compounds. The ultimate goal is to develop more effective therapies with improved efficacy and a reduced likelihood of drug resistance.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1H-Indazol-3-ol, 1-veratryl- derivatives to improve yield and purity?
- Methodology : Utilize Mannich base reactions followed by cyclization with hydrazine hydrate in ethanol under reflux, as described in synthetic protocols for structurally similar indazole derivatives . Key steps include:
- Reagent optimization : Test alternative catalysts (e.g., polyphosphoric acid vs. POCl₃) to enhance cyclization efficiency.
- Solvent selection : Compare ethanol, DMF, or PEG-400/DMF mixtures for solubility and reaction kinetics .
- Purification : Employ recrystallization (e.g., methanol or ethyl acetate/hexanes) or column chromatography for purity validation (>98% by HPLC) .
Q. What analytical techniques are critical for characterizing substituent effects on the indazole core?
- Methodology : Combine spectroscopic and computational tools :
- NMR : Track chemical shifts in aromatic protons (e.g., δ 7.11–8.62 ppm) to assess electronic effects of substituents .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- DFT calculations : Model substituent-induced changes in electron density (e.g., para-methoxy groups in veratryl moieties altering HOMO-LUMO gaps) .
- Application : Correlate spectral data with bioactivity to identify pharmacophore regions .
Q. How should researchers design initial biological screening assays for 1H-Indazol-3-ol derivatives?
- Methodology : Prioritize in vitro assays for antimicrobial or anticancer activity:
- Antimicrobial : Use agar diffusion/broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : Screen for tubulin inhibition (IC₅₀ via MTT assay) using vinca alkaloid-sensitive cell lines (e.g., HeLa) .
- Controls : Include positive controls (e.g., vincristine) and solvent blanks to validate assay conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of 1H-Indazol-3-ol derivatives?
- Methodology : Apply multivariate analysis and factorial design :
- Variable isolation : Test substituents (e.g., veratryl vs. benzyl) independently to decouple electronic and steric effects .
- Response surface modeling : Optimize substituent combinations (e.g., para-methoxy vs. ortho-chloro) to maximize bioactivity .
- Case Study : Evidence suggests 3-substituted indazoles exhibit higher tubulin inhibition than 1-substituted analogs; verify via comparative docking studies with β-tubulin .
Q. How can mechanistic studies elucidate the apoptotic pathway activation by 1-veratryl-substituted indazoles?
- Methodology : Integrate biochemical and cellular assays :
- Flow cytometry : Measure cell cycle arrest (G2/M phase) and apoptosis markers (Annexin V/PI) .
- Western blotting : Quantify caspase-3/7 cleavage and Bcl-2/Bax ratios .
- Microscopy : Visualize microtubule disruption via immunofluorescence .
- Theoretical framework : Link results to tubulin polymerization dynamics and mitotic catastrophe pathways .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
- Methodology : Implement translational research frameworks :
- Pharmacokinetic profiling : Assess solubility, plasma stability, and metabolic pathways (e.g., CYP450 isoforms) using LC-MS .
- Xenograft models : Compare tumor regression in immunodeficient mice (e.g., NOD/SCID) with in vitro IC₅₀ values .
Q. How can researchers align synthetic methodologies with theoretical frameworks for indazole-based drug discovery?
- Methodology : Adopt evidence-based inquiry principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
